molecular formula C8H5BrN2S B1371982 4-(4-Bromo-1,3-thiazol-2-yl)pyridine CAS No. 1142195-11-6

4-(4-Bromo-1,3-thiazol-2-yl)pyridine

Cat. No.: B1371982
CAS No.: 1142195-11-6
M. Wt: 241.11 g/mol
InChI Key: UJZYFILMBWMMRA-UHFFFAOYSA-N
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Description

4-(4-Bromo-1,3-thiazol-2-yl)pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. The presence of both sulfur and nitrogen atoms in the thiazole ring, along with the nitrogen atom in the pyridine ring, makes this compound highly reactive and versatile in various chemical reactions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

4-(4-Bromo-1,3-thiazol-2-yl)pyridine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, the compound can bind to topoisomerase II, an enzyme crucial for DNA replication and repair, leading to the formation of DNA double-strand breaks and subsequent cell cycle arrest . Additionally, this compound has shown potential in modulating the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . These cellular effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and resulting in DNA damage . Additionally, the compound can activate certain kinases, leading to the phosphorylation of downstream targets and the modulation of cell signaling pathways . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have revealed that this compound can induce sustained changes in cellular function, such as prolonged cell cycle arrest and apoptosis in cancer cells . These findings highlight the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to increased therapeutic effects as well as potential toxicities . For instance, at lower doses, this compound can effectively inhibit tumor growth without significant adverse effects . At higher doses, the compound may cause toxicity, including hepatotoxicity and nephrotoxicity . These dosage effects underscore the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These interactions highlight the compound’s role in metabolic pathways and its potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound is essential for its interaction with target biomolecules and its subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-1,3-thiazol-2-yl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromo-4-chloropyridine with thiourea to form the thiazole ring. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromo-1,3-thiazol-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Bromo-1,3-thiazol-2-yl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromo-1,3-thiazol-2-yl)pyridine is unique due to the presence of both bromine and the thiazole-pyridine fused ring system. This combination enhances its reactivity and potential biological activities, making it a valuable compound in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

4-bromo-2-pyridin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZYFILMBWMMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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